2-(Naphthalene-2-sulfonylamino)butyric acid

Lipophilicity Drug-like property optimization Chromatographic retention

2-(Naphthalene-2-sulfonylamino)butyric acid (CAS 145730-98-9), also named 2-(naphthalen-2-ylsulfonylamino)butanoic acid, is a synthetic sulfonamide derivative formed by condensing DL-2-aminobutyric acid with naphthalene-2-sulfonyl chloride. It belongs to the naphthalene sulfonamide amino acid class, frequently employed as a research intermediate or screening building block.

Molecular Formula C14H15NO4S
Molecular Weight 293.34 g/mol
CAS No. 145730-98-9
Cat. No. B131468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalene-2-sulfonylamino)butyric acid
CAS145730-98-9
Molecular FormulaC14H15NO4S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H15NO4S/c1-2-13(14(16)17)15-20(18,19)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,15H,2H2,1H3,(H,16,17)
InChIKeyJHMNSCZBIJSNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalene-2-sulfonylamino)butyric_acid_CAS145730-98-9_Procurement_Baseline


2-(Naphthalene-2-sulfonylamino)butyric acid (CAS 145730-98-9), also named 2-(naphthalen-2-ylsulfonylamino)butanoic acid, is a synthetic sulfonamide derivative formed by condensing DL-2-aminobutyric acid with naphthalene-2-sulfonyl chloride [1]. It belongs to the naphthalene sulfonamide amino acid class, frequently employed as a research intermediate or screening building block . Its core structure features a naphthalene ring linked via a sulfonamide bridge to a butyric acid backbone, which imparts distinct physicochemical properties compared to other side-chain analogs.

Why_Generic_Substitution_of_CAS145730-98-9_Fails_Without_Verification


Naphthalene sulfonamide amino acids are not interchangeable; variations in the amino acid side chain length, branching, and the naphthalene sulfonamide positional isomerism (1- vs. 2-substitution) can alter lipophilicity, solubility, and target-binding conformations [1]. For instance, the butyric acid side chain yields a computationally derived XLogP3 of 2.7, whereas the analogous valine derivative exhibits a higher computed LogP of approximately 3.7, indicating meaningful differences in partition behavior [1]. Consequently, substituting 2-(naphthalene-2-sulfonylamino)butyric acid with a close analog without confirming property equivalence risks irreproducible solubility, permeability, or chromatographic retention in downstream applications.

Quantitative_Comparative_Evidence_for_2_Naphthalene_2_sulfonylamino_butyric_acid_vs_Analogs


Lipophilicity_Differentiation_LogP_Comparison_with_Valine_and_Propionic_Acid_Analogs

2-(Naphthalene-2-sulfonylamino)butyric acid exhibits an intermediate lipophilicity (XLogP3=2.7, or LogP=3.45 from Chemsrc) that distinguishes it from its closest naphthalene-2-sulfonamide amino acid analogs. The shorter propionic acid analog (CAS 100394-14-7) has a lower LogP (3.06), while the more sterically hindered D-valine analog (CAS 182227-17-4) has a higher LogP (3.70) [1]. This quantitative ordering allows researchers to select the butyric acid derivative when a specific intermediate logP window is required for solubility or permeability optimization.

Lipophilicity Drug-like property optimization Chromatographic retention

Molecular_Weight_Tuning_for_Lead_Optimization_vs_D_Valine_and_Propionic_Acid_Analogs

With a molecular weight of 293.34 g/mol, the target compound occupies a distinct mass position between the lighter propionic acid analog (279.31 g/mol) and the heavier D-valine analog (307.36 g/mol) [1]. This incremental difference of approximately 14 Da aligns with the addition or removal of a methylene group, allowing fine-tuning of physicochemical properties without altering the naphthalene-2-sulfonamide pharmacophore.

Molecular weight optimization Fragment-based drug design Lead-likeness

Positional_Isomerism_2_Naphthalene_vs_1_Naphthalene_Sulfonamide_Structural_Differentiation

The compound carries the sulfonamide moiety at the 2-position of the naphthalene ring, distinguishing it from the widely studied 1-naphthalenesulfonamide series (e.g., W-7 calmodulin inhibitor). Although quantitative head-to-head inhibition data are not available for this specific compound, the established precedent that naphthalene-1-sulfonamides and naphthalene-2-sulfonamides exhibit divergent enzyme inhibition profiles (e.g., carbonic anhydrase isoforms, serine proteases) supports the need to treat 2-sulfonamido-substituted analogs as a distinct chemotype [1].

Positional isomerism Target selectivity Enzyme inhibition

Vendor_Purity_Specification_95Percent_AKSci_vs_98Percent_Leyan

Commercially available 2-(naphthalene-2-sulfonylamino)butyric acid is offered at a minimum purity of 95% (AKSci) , whereas an alternative supplier (Leyan) lists a higher purity grade of 98% for the same compound . This 3% purity difference can be critical for applications requiring high fidelity, such as analytical reference standards or sensitive biological assays, and allows procurement to match the purity tier to the intended use.

Purity specification Procurement Quality control

Procurement_Application_Scenarios_for_CAS145730-98-9_Based_on_Quantitative_Evidence


Lead_Optimization_Requiring_Intermediate_LogP_Space

When a medicinal chemistry campaign demands a naphthalene sulfonamide amino acid building block with an intermediate lipophilicity (LogP ~3.45) to balance solubility and permeability, the butyric acid derivative fills the gap between the more polar propionic acid analog (LogP 3.06) and the more lipophilic D-valine analog (LogP 3.70) .

Screening_Libraries_Where_Molecular_Weight_Stepwise_Progression_Is_Required

In fragment-based or HTS library design, the compound's molecular weight (293.34 Da) serves as a logical midpoint, enabling systematic SAR exploration by incrementally adding or subtracting a methylene unit from the amino acid side chain while keeping the naphthalene-2-sulfonamide warhead constant [1].

Analytical_Method_Development_and_Reference_Standardization

The availability of two distinct purity grades (95% from AKSci; 98% from Leyan) allows researchers to select a cost-optimized grade for routine synthesis or a high-purity grade for use as a chromatographic or mass spectrometric reference standard, ensuring method accuracy .

Probing_2_Naphthalene_Sulfonamide_Specificity_in_Enzyme_Inhibition

Because the naphthalene-2-sulfonamide chemotype can display different target selectivity compared to the naphthalene-1-sulfonamide series, this compound is a strategic choice for investigating 2-position-dependent binding modes in target classes such as carbonic anhydrases or sulfonamide-recognizing proteases [2].

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